molecular formula C10H11NO2 B12986167 2-Phenylazetidine-2-carboxylic acid

2-Phenylazetidine-2-carboxylic acid

Cat. No.: B12986167
M. Wt: 177.20 g/mol
InChI Key: NQFJVVZTNXTAJU-UHFFFAOYSA-N
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Description

2-Phenylazetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring with a phenyl group and a carboxylic acid group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of phenylazetidine-2-carboxylic acid oxides.

    Reduction: Formation of 2-phenylazetidine-2-methanol.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Phenylazetidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity compared to other azetidine derivatives .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-phenylazetidine-2-carboxylic acid

InChI

InChI=1S/C10H11NO2/c12-9(13)10(6-7-11-10)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13)

InChI Key

NQFJVVZTNXTAJU-UHFFFAOYSA-N

Canonical SMILES

C1CNC1(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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